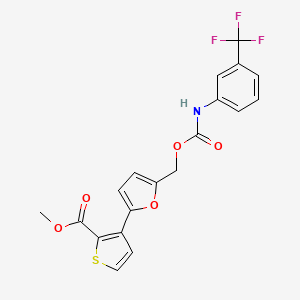
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound widely recognized for its applications in scientific research and various industries. This compound is known for its unique structure, which includes a trifluoromethyl group, an anilino group, and a thiophene ring, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate involves multiple steps, beginning with the formation of the trifluoromethyl aniline derivative. This derivative undergoes further reactions to form the carbonyl and oxy-methyl linkages. The furyl and thiophene rings are introduced through specific reaction conditions, often involving catalytic agents and precise temperature control to ensure the correct formation of the compound's intricate structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthetic methods that are optimized for efficiency and yield. This includes the use of automated reactors, high-throughput synthesis techniques, and stringent quality control measures to ensure the purity and consistency of the final product. Advanced purification techniques, such as chromatography, are often employed to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form new products with altered functional groups.
Reduction: : Reduction reactions can be utilized to modify the compound's functional groups, potentially leading to new derivatives.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, where specific groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under controlled conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate has significant applications in:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules, often for pharmaceuticals or agrochemicals.
Biology: : Employed in biochemical assays and as a probe in molecular biology studies due to its specific reactivity and structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials and coatings, particularly those requiring unique chemical resistance or stability.
Mecanismo De Acción
The mechanism by which Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and anilino groups, along with the thiophene ring, are critical for binding to these targets, often involving hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as methyl3-(5-(((3-(difluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate, the presence of the trifluoromethyl group in Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate imparts unique chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more potent in its biological activity.
List of Similar Compounds
Methyl3-(5-(((3-(difluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Methyl3-(5-(((3-(trichloromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Methyl3-(5-(((3-(methyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Propiedades
IUPAC Name |
methyl 3-[5-[[3-(trifluoromethyl)phenyl]carbamoyloxymethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5S/c1-26-17(24)16-14(7-8-29-16)15-6-5-13(28-15)10-27-18(25)23-12-4-2-3-11(9-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZKFSCYTUWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













